molecular formula C12H22N2O2 B2553108 (1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane CAS No. 1250994-80-9

(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B2553108
CAS No.: 1250994-80-9
M. Wt: 226.32
InChI Key: BHALENJCHGHQOK-UWVGGRQHSA-N
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Description

(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[420]octane is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[42One common method involves the enantioselective construction of the bicyclic scaffold using starting materials that contain the required stereochemical information . The reaction conditions often include the use of specific catalysts and reagents to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful tool in biochemical assays.

    Medicine: Potential applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug design and development.

    Industry: It can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the presence of the Boc protecting group. These features confer distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-12(4)8-13-9(12)7-14/h9,13H,5-8H2,1-4H3/t9-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSDUVHLZMOBDQ-CABZTGNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(CC1NC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN(C[C@@H]1NC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137199
Record name 1,1-Dimethylethyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-37-1
Record name 1,1-Dimethylethyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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